molecular formula C8H10NPS B14378979 2-Methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione CAS No. 90043-26-8

2-Methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione

Cat. No.: B14378979
CAS No.: 90043-26-8
M. Wt: 183.21 g/mol
InChI Key: RDKPJOUGFFBDAU-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine precursor with a nitrogen-containing compound. The reaction conditions often require the use of a solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.

Scientific Research Applications

2-Methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2,3-dihydro-1H-indole: A similar compound with a nitrogen-containing ring structure.

    2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Another heterocyclic compound with different substituents.

Uniqueness

2-Methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione is unique due to the presence of both nitrogen and phosphorus atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90043-26-8

Molecular Formula

C8H10NPS

Molecular Weight

183.21 g/mol

IUPAC Name

2-methyl-2-sulfanylidene-1,3-dihydro-1,2λ5-benzazaphosphole

InChI

InChI=1S/C8H10NPS/c1-10(11)6-7-4-2-3-5-8(7)9-10/h2-5H,6H2,1H3,(H,9,11)

InChI Key

RDKPJOUGFFBDAU-UHFFFAOYSA-N

Canonical SMILES

CP1(=S)CC2=CC=CC=C2N1

Origin of Product

United States

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